molecular formula C9H15N3 B13290523 2-Methyl-1-(pyrimidin-2-YL)butan-1-amine

2-Methyl-1-(pyrimidin-2-YL)butan-1-amine

Cat. No.: B13290523
M. Wt: 165.24 g/mol
InChI Key: QQAJZCNJOYXHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(pyrimidin-2-yl)butan-1-amine is an organic compound with the molecular formula C9H15N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyrimidin-2-yl)butan-1-amine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the nucleophilic substitution reaction of pyrimidine with 2-methyl-1-butanamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyrimidin-2-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrimidin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(pyrimidin-2-yl)propan-1-amine
  • 2-Methyl-1-(pyridin-2-yl)butan-1-amine
  • 2-Methyl-1-(pyrimidin-4-yl)butan-1-amine

Uniqueness

2-Methyl-1-(pyrimidin-2-yl)butan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Biological Activity

2-Methyl-1-(pyrimidin-2-YL)butan-1-amine is an organic compound featuring a unique structure that combines a butanamine backbone with a pyrimidine ring. This structural configuration suggests potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

The biological activity of this compound has been primarily investigated concerning its potential anti-inflammatory effects. Compounds with similar structures have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Initial studies suggest that this compound may also exhibit similar inhibitory effects on these enzymes .

Anti-inflammatory Activity

Recent research indicates that derivatives of pyrimidine compounds often demonstrate noteworthy anti-inflammatory properties. A study reported that certain pyrimidine derivatives had IC50 values against COX-2 inhibition comparable to celecoxib, a standard anti-inflammatory drug .

Table 1: Inhibition Potency of Pyrimidine Derivatives

Compound NameIC50 (μmol/L)Reference
This compoundTBD
Celecoxib0.04 ± 0.01
Other Pyrimidine Derivative A0.04 ± 0.09
Other Pyrimidine Derivative B0.04 ± 0.02

Antimicrobial Activity

The potential antimicrobial properties of this compound have not been extensively studied; however, compounds with similar pyrimidine structures have exhibited promising antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrimidine derivatives, highlighting their biological activities:

  • Synthesis and Evaluation : Research has shown that modifications to the pyrimidine ring can significantly alter the biological activity of compounds. For instance, certain derivatives demonstrated potent COX inhibition and anti-inflammatory effects in vivo models, such as carrageenan-induced paw edema tests .
  • Mechanistic Studies : Investigations into the mechanism of action for similar compounds revealed that they can influence cell cycle progression and induce apoptosis in cancer cell lines, suggesting a broader therapeutic potential beyond anti-inflammatory applications .
  • Structure–Activity Relationship (SAR) : Detailed SAR studies indicate that specific substitutions on the pyrimidine ring enhance biological activity, which could be crucial for optimizing the efficacy of this compound in therapeutic applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-1-pyrimidin-2-ylbutan-1-amine

InChI

InChI=1S/C9H15N3/c1-3-7(2)8(10)9-11-5-4-6-12-9/h4-8H,3,10H2,1-2H3

InChI Key

QQAJZCNJOYXHFG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=NC=CC=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.